N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide
Description
¹H NMR Analysis (400 MHz, DMSO-d₆)
Key spectral features include:
- Aromatic protons :
- H-3 (δ 7.85 ppm, doublet, J = 8.4 Hz)
- H-5 (δ 7.32 ppm, doublet of doublets, J = 8.4 Hz, J = 2.0 Hz)
- H-6 (δ 7.45 ppm, doublet, J = 2.0 Hz)
- Aminoethyl chain :
- NH-SO₂ (δ 8.12 ppm, broad singlet)
- CH₂NH₂ (δ 2.85 ppm, triplet, J = 6.0 Hz)
- CH₂SO₂ (δ 3.15 ppm, triplet, J = 6.0 Hz)
Table 2: ¹³C NMR assignments (100 MHz, DMSO-d₆)
| Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| C-1 | 139.2 | Quaternary |
| C-2 | 136.8 | Quaternary |
| C-3 | 129.4 | CH |
| C-4 | 163.1 | Quaternary |
| C-5 | 117.6 | CH |
| C-6 | 124.9 | CH |
| SO₂ | 43.5 | CH₂ |
| NH₂ | 39.8 | CH₂ |
FT-IR Spectroscopy (KBr pellet, cm⁻¹)
- S=O asymmetric stretch : 1345 (strong)
- S=O symmetric stretch : 1162 (strong)
- N-H stretch (sulfonamide) : 3280 (broad)
- C-F stretch : 1225 (medium)
- C-Cl stretch : 745 (strong)
The absence of peaks above 3300 cm⁻¹ confirms full substitution of the sulfonamide NH group.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) reveals characteristic fragmentation pathways:
- Molecular ion : m/z 252.69 [M]⁺ (relative intensity 15%)
- Loss of NH₂CH₂CH₂ : m/z 195.03 [M-C₂H₆N]⁺ (100%)
- SO₂ elimination : m/z 171.98 [M-SO₂]⁺ (45%)
- Chlorine loss : m/z 217.05 [M-Cl+H]⁺ (30%)
- Aromatic ring cleavage : m/z 91.05 [C₆H₅Cl]⁺ (20%)
Properties
Molecular Formula |
C8H10ClFN2O2S |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10ClFN2O2S/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
PWWHEVIXUABDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination and fluorination of benzene to introduce the chloro and fluoro substituents. The sulfonamide group is then introduced through a sulfonation reaction, followed by the addition of the aminoethyl group via nucleophilic substitution.
Chlorination and Fluorination: Benzene is treated with chlorine and fluorine under controlled conditions to obtain 2-chloro-4-fluorobenzene.
Sulfonation: The chlorofluorobenzene is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Nucleophilic Substitution: Finally, the sulfonated compound undergoes nucleophilic substitution with ethylenediamine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Oxides of the aminoethyl group.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Steric and Solubility Considerations : The 5-methyl group in ’s compound introduces steric hindrance, which may reduce receptor access compared to the target compound’s smaller halogens.
- Side-Chain Influence: The aminoethyl group in the target compound and its analogs () may enhance solubility and hydrogen-bonding capacity relative to simpler sulfonamides like those in and .
Biological Activity
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered significant attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its antibacterial properties. The presence of a chloro and fluorine substituent on the aromatic ring enhances its pharmacological profile by potentially improving its binding affinity to biological targets.
- Antibacterial Activity : Sulfonamides are primarily recognized for their antibacterial properties, functioning by inhibiting bacterial folic acid synthesis. The compound's structural modifications may enhance its efficacy against resistant strains of bacteria.
- Inhibition of Enzymatic Activity : Recent studies indicate that compounds similar to this compound can inhibit enzymes such as NDM-1, a metallo-beta-lactamase responsible for antibiotic resistance in Gram-negative bacteria .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | MIC (µg/mL) | Inhibition Type |
|---|---|---|
| Escherichia coli (NDM-1) | 4 | Synergistic with Meropenem |
| Klebsiella pneumoniae | >64 | Resistant |
| Enterobacter cloacae | 4 | Synergistic with Meropenem |
The data indicates that this compound exhibits significant antibacterial activity, particularly when used in combination with other antibiotics, enhancing their effectiveness against resistant strains .
Study on Antitumor Activity
In addition to its antibacterial properties, research has shown that sulfonamide derivatives can exhibit antitumor activity. A study evaluated the antiproliferative effects of related compounds on HepG2 liver cancer cells. The results demonstrated an IC50 value of 1.30 µM for a structurally similar compound, indicating potential for further exploration in cancer therapy .
Toxicity and Selectivity
Toxicity assessments have revealed that the compound exhibits lower cytotoxicity compared to traditional chemotherapeutics. Selectivity studies indicated pronounced effects on cancer cell lines while sparing normal fibroblast cells (BJ and MRC-5), suggesting a favorable safety profile for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
